(1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol

CAS No.: 2098026-71-0

Cat. No.: VC3154201

Molecular Formula: C12H14N2OS

Molecular Weight: 234.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2098026-71-0 |

|---|---|

| Molecular Formula | C12H14N2OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | [1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C12H14N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7,9,15H,3-4,6,8H2 |

| Standard InChI Key | LBMHOCHUWPAEAS-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CO |

| Canonical SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CO |

Introduction

Chemical Identity and Structure

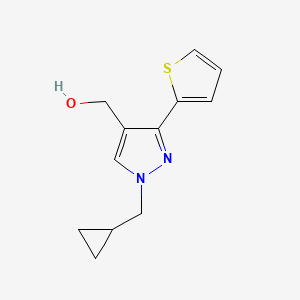

(1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol belongs to the class of pyrazole derivatives with a substituted thiophene ring. The compound's structure features a pyrazole core with three key substituents: a cyclopropylmethyl group at the N1 position, a thiophen-2-yl group at position 3, and a hydroxymethyl (CH₂OH) group at position 4. This arrangement of functional groups creates a molecule with interesting chemical and potentially biological properties.

Identification Parameters

The compound is uniquely identified through several standard chemical identifiers that provide unambiguous recognition in chemical databases and literature.

| Parameter | Value |

|---|---|

| CAS No. | 2098026-71-0 |

| Molecular Formula | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol |

| IUPAC Name | [1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazol-4-yl]methanol |

| Standard InChI | InChI=1S/C12H14N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7,9,15H,3-4,6,8H2 |

| Standard InChIKey | LBMHOCHUWPAEAS-UHFFFAOYSA-N |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CO |

| PubChem Compound ID | 121213354 |

This standardized identification system allows researchers to accurately identify and reference the compound across different chemical databases and research publications.

Structural Features

The structural components of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol contribute to its chemical behavior and potential biological activities:

-

The pyrazole core serves as the central heterocyclic scaffold, providing a rigid structure with nitrogen atoms that can participate in hydrogen bonding.

-

The cyclopropylmethyl substituent at N1 adds steric bulk and lipophilicity to the molecule.

-

The thiophen-2-yl group at position 3 introduces additional aromatic character and potential for π-π interactions.

-

The hydroxymethyl group at position 4 provides a site for hydrogen bonding and a handle for further structural modifications.

These structural features create a molecule with a balanced profile of hydrophobic and hydrophilic regions, which may contribute to its pharmaceutical relevance.

Physical and Chemical Properties

The physical and chemical properties of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol are determined by its structure and the interactions between its functional groups.

Chemical Reactivity

The reactivity of the compound is influenced by its functional groups:

-

The hydroxyl group can participate in esterification, oxidation, and other reactions typical of primary alcohols.

-

The pyrazole ring can undergo electrophilic substitution reactions, though with lower reactivity compared to more electron-rich heterocycles.

-

The thiophene ring can participate in various reactions including electrophilic aromatic substitution and coordination with transition metals.

-

The cyclopropyl ring presents potential for ring-opening reactions under specific conditions.

These reactive sites make the compound versatile for chemical modifications in the development of analogues with potentially enhanced biological activities.

Synthesis Methodologies

The synthesis of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol would typically follow established procedures for preparing substituted pyrazoles, with specific modifications to incorporate the three key substituents.

General Synthetic Approach for Pyrazole Derivatives

Pyrazole derivatives are commonly synthesized through condensation reactions between hydrazines and suitable carbonyl compounds. For (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol, the synthesis would likely involve:

-

Preparation of a suitably substituted hydrazine derivative, incorporating the cyclopropylmethyl group.

-

Condensation with a carbonyl compound that contains appropriate functional groups to introduce the thiophen-2-yl and hydroxymethyl moieties.

-

Potential protection and deprotection steps for the hydroxyl group, if needed during the synthesis.

Regioselectivity Considerations

When synthesizing substituted pyrazoles, regioselectivity can be a significant challenge. As highlighted in the literature on pyrazole-based compounds, the ratio of regioisomers produced often depends on the reactivity differences dictated by the electronic environment around the reactive groups . Strategies such as:

-

Blocking undesired reactivity through the formation of intermediate compounds.

-

Careful optimization of reaction conditions (solvent, temperature, catalyst).

-

Selective purification techniques to isolate the desired isomer.

These approaches would be relevant for the synthesis of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol to ensure regioselective formation of the 4-substituted product rather than the 5-substituted isomer .

Spectroscopic Characterization

Comprehensive characterization of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol would involve multiple spectroscopic techniques to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be essential for structural confirmation:

-

¹H NMR would show characteristic signals for:

-

The cyclopropyl protons (typically at δ 0.1-0.9 ppm)

-

The methylene protons connecting the cyclopropyl ring to the pyrazole nitrogen

-

The single proton on the pyrazole ring

-

The three thiophene protons (typically between δ 6.9-7.5 ppm)

-

The hydroxymethyl group protons (CH₂ around δ 4.5-4.7 ppm and OH around δ 1.5-3.0 ppm)

-

-

¹³C NMR would reveal the carbon framework, with distinctive signals for the pyrazole carbons, thiophene carbons, cyclopropyl carbons, and the hydroxymethyl carbon.

Mass Spectrometry

Mass spectrometry would confirm the molecular weight and provide fragmentation patterns characteristic of the structural features:

-

The molecular ion peak would be expected at m/z 234.3, corresponding to the molecular formula C₁₂H₁₄N₂OS.

-

Fragment ions might include losses of the hydroxymethyl group, the cyclopropylmethyl group, or fragments of the thiophene ring.

Infrared Spectroscopy

IR spectroscopy would show characteristic absorption bands:

-

O-H stretching from the hydroxyl group (broad band around 3200-3400 cm⁻¹)

-

C-H stretching from the cyclopropyl and methylene groups (2800-3000 cm⁻¹)

-

C=C and C=N stretching from the pyrazole and thiophene rings (1400-1600 cm⁻¹)

-

C-O stretching from the hydroxymethyl group (1050-1150 cm⁻¹)

These spectroscopic data, combined with additional analytical techniques such as elemental analysis, would provide comprehensive confirmation of the compound's structure and purity.

Comparison with Structural Isomers

Comparison with 5-yl Isomer

A closely related structural isomer, (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanol, differs only in the position of the hydroxymethyl group (position 5 instead of position 4). This compound (CAS No.: 2098005-53-7) shares many physical properties with our target compound:

| Property | 4-yl Isomer | 5-yl Isomer |

|---|---|---|

| Molecular Formula | C₁₂H₁₄N₂OS | C₁₂H₁₄N₂OS |

| Molecular Weight | 234.32 g/mol | 234.32 g/mol |

| CAS No. | 2098026-71-0 | 2098005-53-7 |

| SMILES | C1CC1CN2C=C(C(=N2)C3=CC=CS3)CO | C1CC1CN2C(=CC(=N2)C3=CC=CS3)CO |

| InChIKey | LBMHOCHUWPAEAS-UHFFFAOYSA-N | GZDCNFNJTIUDEP-UHFFFAOYSA-N |

Despite their structural similarity, the position of the hydroxymethyl group likely influences the compounds' biological activities and chemical reactivities. The 4-yl isomer has the hydroxymethyl group adjacent to the unsubstituted pyrazole position, while in the 5-yl isomer, it is adjacent to the N1 position bearing the cyclopropylmethyl substituent. This difference affects the electronic distribution and steric environment, which can translate to different binding affinities with biological targets.

Analytical Methods and Purification

Chromatographic Techniques

Purification and analytical characterization of (1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)methanol would typically employ various chromatographic techniques:

-

High-Performance Liquid Chromatography (HPLC) for final purification and purity assessment

-

Flash column chromatography for initial purification, potentially using silica gel as the stationary phase

-

Reversed-phase (C18) chromatography, which would be particularly useful for separating the 4-yl isomer from the 5-yl isomer, as the former is slightly less polar

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume